benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Overview
Description
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a cyclohexyl ring, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amine is then reacted with benzyl chloroformate in the presence of a base like sodium bicarbonate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate involves its ability to form stable carbamate linkages. This stability makes it useful in protecting amino groups during chemical synthesis. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(1R,3S)-3-amino-cyclohexyl]carbamate: Similar structure but without the Boc protecting group.
tert-Butyl N-[(1R,3S)-3-amino-cyclohexyl]carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is unique due to the presence of both the benzyl and Boc groups, which provide stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCJCRHCNGJQOY-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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